molecular formula C13H20N8O2 B11497590 ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11497590
M. Wt: 320.35 g/mol
InChI Key: VIEPPEDTBIHWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with dimethylamino groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazine core by reacting cyanuric chloride with dimethylamine under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the triazole moiety and the ethyl ester group. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to handle the reactions, and stringent quality control measures are in place to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

Ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Properties

Molecular Formula

C13H20N8O2

Molecular Weight

320.35 g/mol

IUPAC Name

ethyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C13H20N8O2/c1-7-23-10(22)9-8(2)21(18-17-9)13-15-11(19(3)4)14-12(16-13)20(5)6/h7H2,1-6H3

InChI Key

VIEPPEDTBIHWTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N(C)C)N(C)C)C

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.